

Technical Support Center: Optimizing Aeration for Actizyme in Aerobic Digestion

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Compound of Interest

Compound Name: Actizyme

Cat. No.: B1166788

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing aeration conditions when using **Actizyme** in aerobic digestion experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of aeration in aerobic digestion with **Actizyme**?

Aeration is critical as it supplies the necessary oxygen for the aerobic microorganisms present in **Actizyme** and the existing sludge to efficiently degrade organic matter.[1][2] Proper aeration ensures thorough mixing of the digester contents, facilitating contact between the microorganisms and the organic waste.[3] This process is essential for reducing sludge volume, minimizing odors, and achieving stable biosolids.[4]

Q2: What are the target Dissolved Oxygen (DO) levels when using **Actizyme**?

For effective aerobic digestion, Dissolved Oxygen (DO) concentrations are typically maintained between 1 to 2 mg/L.[3][5] While levels up to 3 mg/L are acceptable, exceeding this can lead to over-aeration, which is energy-intensive and can shear sludge flocs, leading to poor settling.[3][5] For processes that require nitrification, a DO range above 2 mg/L is recommended.[3][5]

Q3: How does **Actizyme** affect the oxygen demand in my digester?

Actizyme is a blend of bacteria and enzymes that accelerates the breakdown of organic waste. [6][7] Upon addition, the increased microbial activity will likely lead to a higher Oxygen Uptake Rate (OUR), reflecting a greater demand for oxygen. It is crucial to monitor DO levels closely after dosing and adjust aeration rates accordingly to maintain the optimal range.

Q4: Can I use intermittent aeration with **Actizyme**?

Yes, cycling between aerobic and anoxic (low DO) conditions can be an effective strategy.[8] This approach, often controlled by monitoring the Oxidation-Reduction Potential (ORP), can improve nutrient removal through denitrification and may lead to energy savings.[3][8]

Actizyme contains facultative bacteria that can function under both aerobic and anaerobic conditions, making it suitable for such a strategy.[9]

Q5: What are the optimal pH and temperature ranges for **Actizyme** in an aerobic digester?

The optimal pH range for the microbial culture in **Actizyme** is between 5.0 and 8.5, with peak performance around pH 7.0. Aerobic digestion naturally produces carbon dioxide, which can lower the pH; therefore, monitoring and potential adjustment are necessary. The optimal temperature range for **Actizyme** activity is between 12°C and 40°C. Biological activity is significantly reduced at temperatures below 10°C.[10]

Troubleshooting Guide

Problem	Potential Causes	Recommended Actions & Troubleshooting Steps
Low Dissolved Oxygen (DO) after Actizyme addition	1. Increased microbial activity from Actizyme leading to higher oxygen demand. 2. Insufficient aeration capacity. 3. Clogged diffusers or malfunctioning aeration equipment.[10]	1. Increase Aeration: Gradually increase the aeration rate while monitoring the DO response. 2. Check Equipment: Inspect blowers, diffusers, and mixing systems for proper function. Clean or replace clogged diffusers. 3. Optimize Mixing: Ensure the aeration system provides adequate mixing to distribute oxygen throughout the digester.[3] 4. Measure OUR: Conduct an Oxygen Uptake Rate test (see Experimental Protocols) to quantify the actual oxygen demand.
Foaming in the Digester	1. High loading of sludge, especially with high grease content. 2. Turnover of bacterial populations, particularly in spring and fall. 3. Presence of filamentous microorganisms.[10] 4. Over-aeration shearing floc and releasing surfactants.	1. Reduce Aeration: Temporarily decrease aeration intensity to reduce physical agitation. 2. Sludge Dilution: If the sludge is too thick (viscous), diluting it can sometimes help reduce foaming.[10] 3. Check for Filamentous Bacteria: Perform microscopic examination of the sludge. 4. Use Anti-foaming Agents: Use as a temporary solution while addressing the root cause.[11]
Strong Odors (e.g., rotten egg smell)	1. Insufficient aeration leading to anaerobic conditions and hydrogen sulfide (H ₂ S)	1. Increase Aeration: Ensure DO is consistently in the 1-2 mg/L range to prevent

	production.[10] 2. Low pH. 3. Accumulation of ammonia.	anaerobic activity.[3][5] 2. Check and Adjust pH: Verify the pH is within the optimal range (6.5-8.5). If acidic, consider adding alkalinity.[3] 3. Improve Nitrification: To reduce ammonia, ensure sufficient oxygen (DO > 2 mg/L) and alkalinity are present for nitrification to occur.[3][5]
Poor Sludge Settling / High Effluent Suspended Solids	1. Over-aeration causing floc shear.[3][5] 2. Under-aeration leading to the growth of filamentous bacteria. 3. Inadequate mixing.	1. Optimize Aeration Rate: Avoid excessive aeration. Consider cycling aeration on and off.[8] 2. Microscopic Examination: Check for the presence of filamentous organisms. 3. Adjust Mixing: Ensure uniform and gentle mixing to promote the formation of stable flocs.
No significant improvement in sludge reduction after adding Actizyme	1. Sub-optimal environmental conditions (DO, pH, temperature). 2. Incorrect dosage of Actizyme. 3. Presence of inhibitory or toxic substances in the wastewater.	1. Verify Operating Parameters: Use the table below to ensure all conditions are within the optimal range for Actizyme. 2. Confirm Dosage: Review the manufacturer's recommendations for Actizyme dosage based on your system's volume and loading. 3. Conduct VSR Analysis: Perform a Volatile Solids Reduction test (see Experimental Protocols) to quantitatively track performance. 4. Analyze Influent: Test the incoming sludge for potential toxic

compounds that could inhibit
microbial activity.

Data Presentation: Key Operating Parameters

The following table summarizes the key quantitative parameters for optimizing aerobic digestion. These are general guidelines and should be optimized for your specific system using the experimental protocols provided below.

Parameter	Symbol	Typical Range	Unit	Notes
Dissolved Oxygen	DO	1 - 2	mg/L	The most critical parameter. For nitrification, >2 mg/L is recommended. [3] [5]
Aeration Rate (for WAS only)	20 - 30	SCFM/1000 ft ³	This is a typical range for mixing and oxygen supply without primary sludge. [12]	
pH	6.5 - 8.5	Actizyme optimum is near 7.0. Nitrification consumes alkalinity and can lower pH. [3]		
Temperature	T	12 - 40	°C	Optimal range for Actizyme. [10]
Volatile Solids Reduction	VSR	38 - 50	%	A key indicator of digester performance. [4]
Oxygen Uptake Rate	OUR	Varies	mg O ₂ /L/hr	Indicates the level of biological activity. [3]

Experimental Protocols

Protocol for Measuring Oxygen Uptake Rate (OUR) and Specific Oxygen Uptake Rate (SOUR)

This protocol determines the rate at which microorganisms are consuming oxygen, which is a direct measure of biological activity.

Materials:

- Dissolved Oxygen (DO) probe and meter
- BOD bottle (300 mL)
- Magnetic stirrer and stir bar
- Stopwatch

Procedure:

- **Sample Collection:** Collect a representative sample of mixed liquor from the aerobic digester.
- **Sample Aeration:** Aerate the sample by shaking it vigorously or bubbling air through it until the DO concentration is near saturation (above 5 mg/L).[\[13\]](#)
- **Fill BOD Bottle:** Carefully fill a 300 mL BOD bottle with the aerated sample, ensuring no air bubbles are trapped. Place a magnetic stir bar in the bottle.
- **Begin Measurement:** Place the bottle on a magnetic stirrer and insert the DO probe, ensuring a tight seal. Start the stirrer at a speed sufficient to keep solids in suspension but not so fast as to introduce air.
- **Record Data:** Immediately begin recording DO readings every 30-60 seconds for 10-15 minutes, or until the DO level drops by at least 2 mg/L.[\[14\]](#)
- **Calculate OUR:**
 - Plot DO (mg/L) versus time (minutes).
 - Determine the slope of the linear portion of the graph. The absolute value of the slope is the Oxygen Uptake Rate (OUR) in mg/L/min.[\[13\]](#)
 - Convert to hours: $\text{OUR (mg/L/hr)} = \text{OUR (mg/L/min)} \times 60$.

- Calculate SOUR:
 - Measure the Mixed Liquor Volatile Suspended Solids (MLVSS) of the sample in g/L.
 - $\text{SOUR (mg O}_2\text{/g VSS/hr) = OUR (mg/L/hr) / MLVSS (g/L)}$.[\[5\]](#)

Protocol for Determining Volatile Solids Reduction (VSR)

VSR is a measure of the amount of organic matter destroyed during digestion and is a key performance indicator.

Materials:

- Drying oven (103-105°C)
- Muffle furnace (550°C)
- Evaporating dishes
- Analytical balance
- Desiccator

Procedure:

- Sample Collection: Collect representative samples of the influent sludge fed to the digester and the digested sludge (biosolids) from the digester.
- Measure Total Solids (TS):
 - Weigh a clean, dry evaporating dish.
 - Add a known volume of sludge sample to the dish and weigh it.
 - Dry the sample in an oven at 103-105°C to a constant weight.
 - Cool in a desiccator and weigh again. The remaining weight is the Total Solids.
- Measure Volatile Solids (VS):

- Take the dish with the dried solids from the previous step and place it in a muffle furnace at 550°C for at least one hour.
- Cool the dish in a desiccator and weigh it. The weight lost during ignition represents the Volatile Solids.
- Calculate Percent Volatile Solids:
 - For both the influent and effluent sludge, calculate the percentage of volatile solids as a fraction of the total solids.
- Calculate VSR: Use the Van Kleeck formula, which accounts for the concentration of solids during digestion:
 - $VSR (\%) = [1 - ((1 - VS\%_{out}) / (1 - VS\%_{in}))] \times 100$
 - Where:
 - VS%_{out} is the volatile solids percentage of the digested sludge (as a decimal).
 - VS%_{in} is the volatile solids percentage of the influent sludge (as a decimal).^{[15][16]}

Visualizations

Caption: Experimental workflow for optimizing aerobic digestion.



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Caption: Key parameter relationships in aerobic digestion.

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